![molecular formula C22H25N3O5 B2982061 N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 874805-19-3](/img/structure/B2982061.png)
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, also known as MO-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
科学的研究の応用
Antimicrobial Properties
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide and its derivatives have demonstrated significant antimicrobial properties. For instance, Desai et al. (2013) synthesized a series of compounds related to N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide that showed in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus. These findings suggest potential applications in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis of Functionalized Oxazolidinones
The compound's synthesis process and modifications have been explored for developing functionalized oxazolidinones. Park et al. (2003) conducted research on the stereoselective synthesis of oxazolidinones from chiral aziridines, which provides insights into the compound's synthesis and potential modifications for various applications (Park et al., 2003).
Aldose Reductase Inhibitors for Diabetic Complications
The compound and its derivatives have been evaluated for their role as aldose reductase inhibitors, which can be significant in treating diabetic complications. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and found some to exhibit high inhibitory potency against aldose reductase, an enzyme involved in diabetic complications. This points towards potential therapeutic applications in diabetes management (Ali et al., 2012).
Antitumor and Anticancer Applications
Research has also explored the compound's applications in antitumor and anticancer treatments. Kawakami et al. (1998) synthesized rhodacyanine dyes with a 4-oxothiazolidine moiety, highlighting the potential of such compounds in tumor inhibition and treatment. These findings open up possibilities for the compound's use in developing novel antitumor agents (Kawakami et al., 1998).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized new derivatives involving the compound that demonstrated properties useful for photodynamic therapy, a technique used in cancer treatment. The study highlights the compound's potential role in developing Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Improved Safety Profile in Antibacterial Agents
Gordeev and Yuan (2014) described a novel oxazolidinone agent with high activity against Gram-positive pathogens and a reduced potential for adverse effects like myelosuppression and monoamine oxidase inhibition. This research emphasizes the compound's utility in developing safer antibacterial agents (Gordeev & Yuan, 2014).
特性
IUPAC Name |
N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-15-3-5-16(6-4-15)13-23-20(26)21(27)24-14-19-25(11-12-30-19)22(28)17-7-9-18(29-2)10-8-17/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVPMVYBGPGRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。